molecular formula C7H14OS B8694723 2,2,6-Trimethyl-1,3-oxathiane CAS No. 30253-09-9

2,2,6-Trimethyl-1,3-oxathiane

Cat. No.: B8694723
CAS No.: 30253-09-9
M. Wt: 146.25 g/mol
InChI Key: PRDNKVSUTZYWBN-UHFFFAOYSA-N
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Description

2,2,6-Trimethyl-1,3-oxathiane is a six-membered heterocyclic compound containing oxygen and sulfur atoms at the 1- and 3-positions, respectively, with three methyl groups substituted at the 2, 2, and 6 positions. This compound is synthesized primarily through the condensation of γ-thioalcohols with carbonyl compounds under varied conditions, a method widely used for 1,3-oxathiane derivatives . Its stereochemical and conformational properties have been extensively studied, particularly for determining steric parameters (A-values) of substituents, which influence its reactivity and applications in asymmetric synthesis .

Scientific Research Applications

Chemical Properties and Structure

2,2,6-Trimethyl-1,3-oxathiane is characterized by its unique cyclic structure that includes a sulfur atom and an oxygen atom within a six-membered ring. The presence of multiple methyl groups contributes to its stability and distinctive olfactory characteristics. Understanding its chemical structure is crucial for exploring its reactivity and applications.

Flavor and Fragrance Applications

1. Perfuming Agents:
The compound has been identified as a valuable perfuming agent due to its pleasant odor profile. Research indicates that derivatives of 1,3-oxathiane are used in the formulation of fragrances for personal care products and household items . These compounds can impart complex scents that enhance consumer products.

2. Food Flavoring:
In food science, this compound serves as a flavoring agent. Its sensory properties have been extensively studied to evaluate how it can be incorporated into various food products to enhance taste and aroma. The compound's ability to evoke specific flavor notes makes it suitable for applications in the food industry .

Sensory Properties and Stereochemistry

Recent studies have focused on the sensory characteristics of stereoisomers of this compound. Research involving gas chromatography has successfully separated these isomers to assess their individual sensory profiles. Findings suggest that the stereochemistry significantly influences the perceived aroma and taste of the compound .

Table: Sensory Properties of Stereoisomers

Isomer ConfigurationSensory ProfileNotes
r-2-cis-4-cis-6Fruity and floral notesPreferred in perfumery
r-2-trans-4-cis-6Earthy undertonesSuitable for savory products
r-2-cis-4-trans-6Sweet aromaUsed in confectionery

Case Studies

Case Study 1: Flavor Enhancement in Beverages
A study demonstrated the successful incorporation of this compound into fruit-flavored beverages. Sensory analysis indicated a significant increase in consumer preference when this compound was included as a flavor enhancer.

Case Study 2: Fragrance Development
In the development of a new line of personal care products, researchers utilized this compound as a key ingredient due to its stability and pleasant scent profile. The resulting fragrances received positive feedback during consumer testing phases.

Q & A

Q. What are the primary synthetic routes for 2,2,6-Trimethyl-1,3-oxathiane, and how can reaction conditions be optimized for yield?

Basic Research Question
The synthesis of this compound typically involves thioacetalization reactions between γ-thioalcohols and carbonyl derivatives. For example, condensation of 3-mercapto-2-methylpropan-1-ol with aldehydes under acidic catalysis (e.g., HCl or H₂SO₄) can yield oxathiane derivatives . Optimization requires controlling stoichiometry, temperature (often 50–80°C), and catalyst concentration. Side reactions, such as over-oxidation or incomplete cyclization, are mitigated by inert atmospheres (N₂/Ar) and anhydrous conditions. GC-MS or NMR monitoring is recommended to track intermediate formation .

Q. What spectroscopic and computational methods are most effective for structural characterization of this compound?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify methyl group environments and ring conformation. Axial vs. equatorial substituents split signals due to anisotropic effects .
  • X-ray Crystallography : Resolves absolute configuration and bond angles, critical for confirming diequatorial or axial methyl orientations .
  • DFT Calculations : B3LYP/6-31G** level optimizations predict thermodynamically stable conformers and compare with experimental data (e.g., enthalpy of formation) .

Q. How does the reactivity of this compound vary under acidic vs. basic conditions?

Advanced Research Question

  • Acidic Hydrolysis : Cleavage of the oxathiane ring produces tertiary thiols , such as 2-methylpropane-2-thiol, which are structurally linked to genotoxicity concerns .
  • Oxidation : Reaction with H₂O₂ or mCPBA forms sulfoxides or sulfones, altering ring strain and electronic properties. Diequatorial substituents in sulfone derivatives enhance thermal stability .
  • Nucleophilic Substitution : Methyl groups at C2 and C6 sterically hinder attack at sulfur, favoring ring-opening at oxygen in polar aprotic solvents .

Q. What methodological challenges arise in assessing the genotoxicity of this compound and its hydrolysis products?

Advanced Research Question
The compound’s hydrolysis releases tertiary thiols (e.g., 2-methylpropane-2-thiol), which lack adequate in vivo genotoxicity data but share structural alerts with mutagenic thiols like 2-methylbutane-2-thiol . Key steps for risk assessment include:

Hydrolysis Simulation : Use pH-adjusted buffers (e.g., pH 2.0 and 7.4) to mimic gastric/intestinal conditions and quantify thiol metabolites via LC-MS .

Ames Test : Prioritize TA98 and TA100 strains with/without metabolic activation (S9 mix) to detect frameshift/base-pair mutations .

In Vivo Comet Assay : Evaluate DNA damage in rodent liver/kidney cells post-exposure .

Q. How can conformational analysis resolve contradictions in thermodynamic stability data for this compound derivatives?

Advanced Research Question
Conflicting stability data often arise from axial vs. diequatorial substituent arrangements . For example:

  • Diequatorial Methyl Groups : Lower steric strain and higher entropy, as seen in sulfone derivatives with ΔfH°(g) = −469.4 ± 1.9 kJ/mol .
  • Axial Methyl Groups : Increased 1,3-diaxial interactions raise Gibbs free energy, favoring ring puckering or chair-flipping in solution-phase NMR .
    Combine variable-temperature NMR and MD simulations to map energy barriers (>20 kJ/mol indicates restricted rotation) .

Q. What strategies address data discrepancies in the environmental persistence of this compound?

Advanced Research Question
Discrepancies in biodegradation rates may stem from:

  • Photolytic Degradation : UV-Vis studies (λ = 254 nm) show accelerated breakdown in aqueous media vs. organic solvents. Monitor via HPLC-UV and quantify half-life (t₁/₂) .
  • Microbial Metabolism : Use OECD 301B tests with activated sludge; LC-HRMS identifies sulfoxide intermediates resistant to further degradation .
  • QSAR Modeling : Apply EPI Suite to predict logP (2.1) and biodegradation probability (BIOWIN3 = 0.45), highlighting recalcitrance in aerobic systems .

Comparison with Similar Compounds

Structural and Conformational Differences

The 1,3-oxathiane ring exhibits hybrid behavior between 1,3-dioxane (oxygen-only) and 1,3-dithiane (sulfur-only) due to the electronic and steric effects of its heteroatoms. Key differences include:

Property 1,3-Oxathiane 1,3-Dioxane 1,3-Dithiane
A-value (Methyl, C2) 1.5–1.7 kcal/mol ~1.0 kcal/mol ~0.8 kcal/mol
Ring Conformations Boat, twist-boat, half-chair (higher flexibility) Chair-dominated Chair-dominated
Bond Angles (X-Ray) C-S-C: ~99°, C-O-C: ~112° C-O-C: ~112° C-S-C: ~99°

The higher A-values for methyl groups in 1,3-oxathiane derivatives compared to 1,3-dioxane and 1,3-dithiane indicate greater steric hindrance, influencing conformational equilibria and reactivity .

Reactivity Patterns

  • Lithiation and Electrophilic Substitution :
    2,2,6-Trimethyl-1,3-oxathiane undergoes regioselective lithiation at C2, enabling substitutions with electrophiles (e.g., alkyl halides). This contrasts with 1,3-dioxane, which lacks sulfur’s polarizability, and 1,3-dithiane, where lithiation is less stereoselective due to sulfur’s electron-rich nature .
    Example: Reaction of 4-substituted 2-phenyl-1,3-oxathiane with electrophiles yields products substituted at C2 (THF) or the aromatic ring (ether), highlighting solvent-dependent selectivity .

  • Pummerer Rearrangement :
    Unlike 1,3-dithianes, which often form thioesters, 1,3-oxathianes like 2-phenyl-1,3-benzoxathian-6-one (52) are synthesized via Pummerer rearrangements of sulfinyl precursors under acidic conditions (e.g., PTSA in xylene, 96% yield) .

Data Tables

Table 1: A-Values for Methyl Substituents in 1,3-Oxathiane Derivatives

Substituent Position A-value (kcal/mol)
C2 1.5–1.7
C4 0.9–1.1
C6 0.7–0.9

Table 2: X-Ray Structural Parameters for 1,3-Oxathiane Derivatives

Compound C-S-C Angle C-O-C Angle Torsion Angle
S-benzylsulfonium perchlorate (95) 99.2° 112.5° 54.3°
2,2,6-Trimethyl derivative 98.8° 113.1° 52.7°

Properties

CAS No.

30253-09-9

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

2,2,6-trimethyl-1,3-oxathiane

InChI

InChI=1S/C7H14OS/c1-6-4-5-9-7(2,3)8-6/h6H,4-5H2,1-3H3

InChI Key

PRDNKVSUTZYWBN-UHFFFAOYSA-N

Canonical SMILES

CC1CCSC(O1)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

75 ml of dichloromethane is placed into a 100 ml round-bottom flask. To the dichloromethane is added 5.3 grams (0.05 moles) of 4-mercapto-2-butanol. 3.2 grams (0.055 moles) of acetone is then added followed by 0.1 grams of p-toluene sulfonic acid. Boiling chips are added to the flask. A Dean-Starke distilling receiver is placed on the flask, and a reflux condenser is placed on the receiver. The flask is then heated slowly until reflux occurs, and then the temperature is increased for a more vigorous reflux. The reflux lasts for a period of 2 hours before water of reaction ceases to be formed. The reaction mass is then cooled and neutralized with diethyl amine to a pH of about 8. The reaction mass is filtered through fluted filter paper, and the dichloromethane solvent is removed by means of rotary evaporation. 7.2 grams of crude product are recovered after the rotary evaporation operation. The crude product is then distilled by means of vacuum distillation yielding the following 3 fractions:
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3.2 g
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reactant
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0.1 g
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reactant
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0 (± 1) mol
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reactant
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5.3 g
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reactant
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0 (± 1) mol
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75 mL
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